4-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazine ring, a hydrazinyl group, and a pyrrolidinyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine typically involves multiple steps:
Formation of the Benzylidene Hydrazine Intermediate: This step involves the condensation of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the benzylidene hydrazine intermediate.
Coupling with Triazine Derivative: The intermediate is then coupled with a triazine derivative under basic conditions to form the desired product.
Introduction of the Pyrrolidinyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new pharmaceuticals.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The hydrazinyl group may form hydrogen bonds with biological molecules, while the triazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-6-(morpholin-1-yl)-1,3,5-triazin-2-amine
- 4-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
Uniqueness
The uniqueness of 4-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine lies in its specific combination of functional groups. The presence of the pyrrolidinyl group, in particular, distinguishes it from similar compounds and may confer unique chemical and biological properties.
Properties
Molecular Formula |
C27H25Cl2N7O |
---|---|
Molecular Weight |
534.4 g/mol |
IUPAC Name |
2-N-[(E)-[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-4-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C27H25Cl2N7O/c28-21-13-12-20(23(29)16-21)18-37-24-11-5-4-8-19(24)17-30-35-26-32-25(31-22-9-2-1-3-10-22)33-27(34-26)36-14-6-7-15-36/h1-5,8-13,16-17H,6-7,14-15,18H2,(H2,31,32,33,34,35)/b30-17+ |
InChI Key |
NIMLLUFLDLLNJQ-OCSSWDANSA-N |
Isomeric SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3OCC4=C(C=C(C=C4)Cl)Cl)NC5=CC=CC=C5 |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC=CC=C3OCC4=C(C=C(C=C4)Cl)Cl)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.